molecular formula C18H15ClN4O2 B2706738 1-(3-Chloro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941997-99-5

1-(3-Chloro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2706738
CAS No.: 941997-99-5
M. Wt: 354.79
InChI Key: BPBJBBIODWYQKL-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidinone ring, a pyridine ring, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate amines and ketones under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the pyrrolidinone and oxadiazole intermediates with the 3-chloro-4-methylphenyl and pyridin-4-yl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-(3-Chloro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
  • **1-(3-Chloro-4-methylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-thione
  • **1-(3-Chloro-4-methylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-amine

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-11-2-3-14(9-15(11)19)23-10-13(8-16(23)24)18-21-17(22-25-18)12-4-6-20-7-5-12/h2-7,9,13H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBJBBIODWYQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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